1-(3,4-二甲苯基)-N-(2-氟苄基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

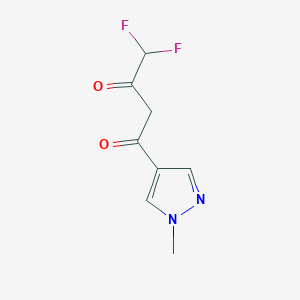

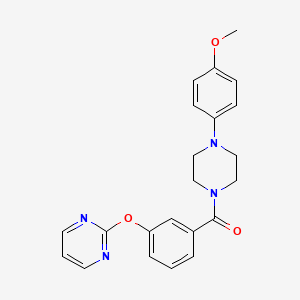

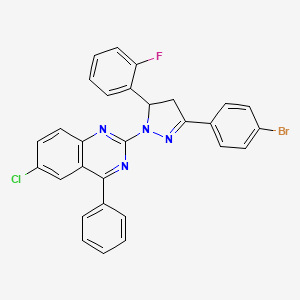

The compound "1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry. The triazole ring is known for its utility in drug design, often contributing to the binding affinity and selectivity of pharmaceutical agents. The specific substitution pattern on the phenyl rings may further modulate the compound's properties and potential applications.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, a series of (1H-1,2,3-triazol-4-yl)carbohydrazides were synthesized from 4-trichloroacetyl-1H-1,2,3-triazoles, which in turn were obtained from trichloroalk-3-en-2-ones and benzyl azides . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing appropriate starting materials and reaction conditions to introduce the 3,4-dimethylphenyl and 2-fluorobenzyl groups.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The X-ray crystallographic analysis can provide detailed information about the intermolecular interactions and the conformation of such molecules . While the specific molecular structure of "1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" is not provided, it can be inferred that the molecule would exhibit a planar triazole ring, with substituents potentially affecting the overall molecular conformation and packing in the solid state.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclocondensation and rearrangement reactions. For example, carbohydrazides derived from triazoles can be used to construct fluorinated heterocycles through cyclocondensation reactions . Additionally, Fries rearrangement, a reaction involving the migration of an acyl group within an aromatic system, can be performed under microwave-assisted, catalyst- and solvent-free conditions to yield different triazole derivatives . These reactions highlight the versatility of triazole compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the compound's lipophilicity, acidity, and overall reactivity due to the electronegative nature of fluorine. For instance, fluorinated benzylated 1,2,3-triazoles have been considered as potential candidates for biological activity assays, adhering to Lipinski's rule of five, which suggests good drug-like properties . The specific physical and chemical properties of "1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" would need to be determined experimentally, but it is likely to exhibit characteristics suitable for further pharmacological evaluation.

科学研究应用

合成与表征

对三唑衍生物的研究,例如 2-三唑基-2-氧代乙酸乙酯衍生物的合成和表征,证明了这些化合物在开发具有特定性质的新材料中的重要性。例如,Ahmed 等人 (2020) 的研究重点是具有 α-酮酯官能团的三唑衍生物,通过 Hirshfeld 表面分析和 DFT 计算分析它们的自组装结构和相互作用 (Ahmed 等人,2020)。这些相互作用对于设计具有所需物理和化学性质的材料至关重要。

生物活性

已经探索了 1,4-二取代 1,2,3-三唑衍生物的抗菌潜力,表明这些化合物可以作为开发新抗菌剂的基础。Jadhav 等人 (2017) 合成了一系列三唑衍生物并评估了它们对各种细菌和真菌菌株的活性,显示出中等至良好的抗菌性能 (Jadhav 等人,2017)。

发光传感

结合咪唑二羧酸配体的镧基金属有机骨架 (MOF) 在发光传感中显示出潜力。Shi 等人 (2015) 合成了对苯甲醛衍生物敏感的镧系元素 (III)-有机骨架,突出了三唑和咪唑衍生物在开发荧光传感器中的效用 (Shi 等人,2015)。

抗癌活性

Butler 等人 (2013) 探索了 N-(二茂铁甲基氨基酸) 氟化苯-甲酰胺衍生物作为抗癌剂,代表了对三唑类化合物的治疗潜力的研究。这些化合物针对乳腺癌细胞系进行了评估,显示出显着的细胞毒性作用,并突出了三唑衍生物在开发新抗癌药物中的作用 (Butler 等人,2013)。

属性

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-12-7-8-15(9-13(12)2)23-11-17(21-22-23)18(24)20-10-14-5-3-4-6-16(14)19/h3-9,11H,10H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUDYPMZJHPFSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)

![(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B3016835.png)

![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B3016839.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B3016844.png)